

An In-depth Technical Guide to Linuron-d6: Labeling, Nomenclature, and Application

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Compound of Interest

Compound Name: *Linuron-d6*

Cat. No.: *B588714*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Linuron-d6**, a deuterated analog of the herbicide Linuron. It covers the core aspects of its labeling, nomenclature, synthesis, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols for its application in quantitative analysis are also presented, alongside key quantitative data and visualizations to facilitate a thorough understanding for research and drug development professionals.

Nomenclature and Chemical Structure

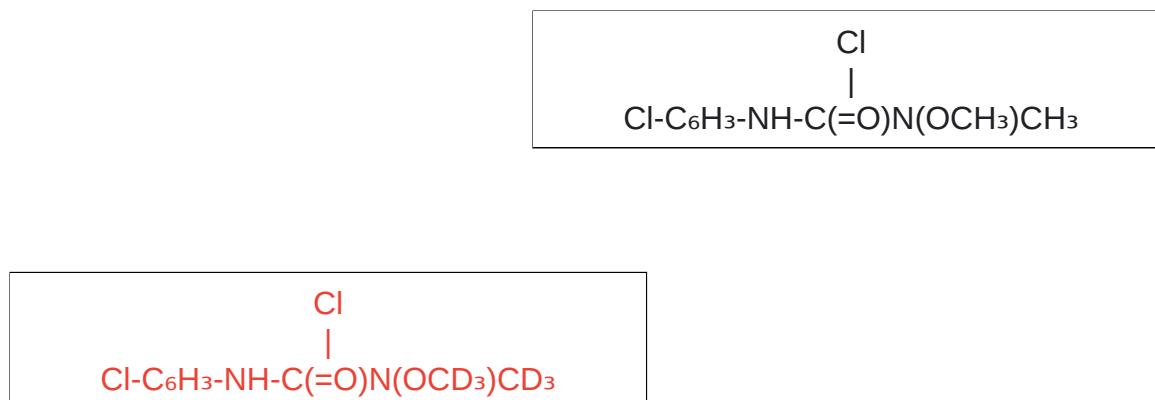
Linuron-d6 is the isotopically labeled form of Linuron, where six hydrogen atoms have been replaced by deuterium. This substitution is strategically placed on the methoxy and methyl groups attached to the urea nitrogen.

The standard nomenclature for **Linuron-d6** is N'-(3,4-Dichlorophenyl)-N-(methoxy-d3)-N-(methyl-d3)urea. Its IUPAC name is 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea.[1][2]

The key structural details are summarized in the table below:

Property	Value
Chemical Formula	C ₉ H ₄ D ₆ Cl ₂ N ₂ O ₂
Molecular Weight	255.13 g/mol [1] [2]
CAS Number	1219804-76-8 [1]
Synonyms	Linuron-d6 (dimethyl-d6), N'-(3,4-Dichlorophenyl)-N-methoxy-N-methyl-urea-d6

The structural difference between Linuron and **Linuron-d6** is illustrated in the following diagram:



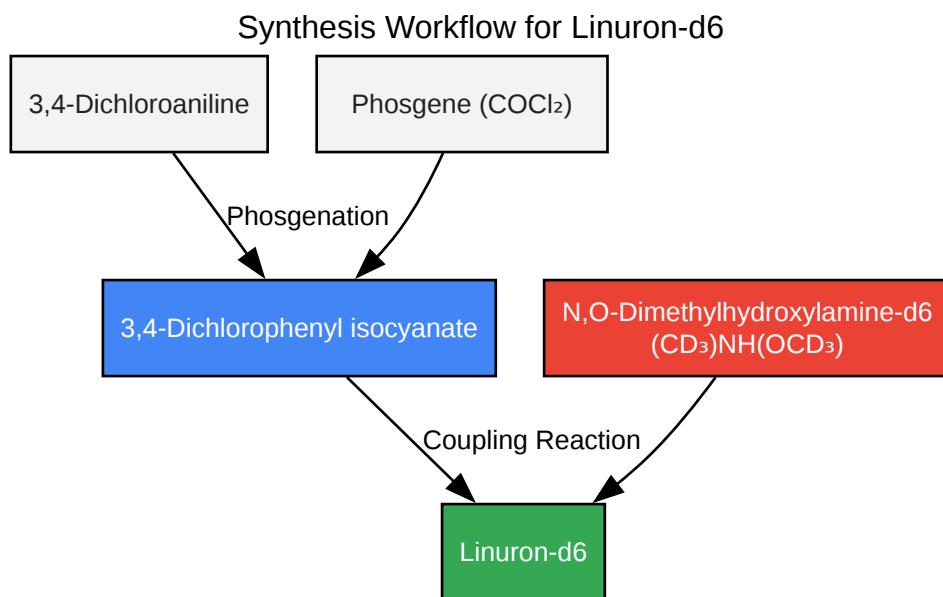
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Diagram 1: Chemical structures of Linuron and **Linuron-d6**.

Isotopic Labeling and Synthesis

The deuterium labeling in **Linuron-d6** is achieved through a chemical synthesis process that utilizes deuterated precursors. The general synthetic route involves the reaction of two key intermediates: 3,4-dichlorophenyl isocyanate and N,O-di(methyl-d3)hydroxylamine.

A plausible synthetic workflow is outlined below:



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Diagram 2: General synthetic pathway for **Linuron-d6**.

Synthesis of 3,4-Dichlorophenyl Isocyanate

This precursor is synthesized by the phosgenation of 3,4-dichloroaniline. The reaction is typically carried out in an inert solvent.

Synthesis of N,O-di(methyl-d3)hydroxylamine

The deuterated hydroxylamine derivative is prepared by the methylation of hydroxylamine using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

Final Coupling Reaction

The final step involves the coupling of 3,4-dichlorophenyl isocyanate with N,O-di(methyl-d3)hydroxylamine to yield **Linuron-d6**. The reaction is generally performed in an aprotic solvent.

Application in Quantitative Analysis

The primary application of **Linuron-d6** is as an internal standard for the quantification of Linuron in various matrices, such as soil, water, and biological samples, using techniques like

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to unlabeled Linuron, while its increased mass allows for its differentiation in a mass spectrometer.

Experimental Protocol: Quantification of Linuron in Soil using LC-MS/MS with Linuron-d6 Internal Standard

This protocol provides a general framework for the analysis of Linuron in soil samples.

3.1.1. Materials and Reagents

- Linuron analytical standard
- **Linuron-d6** internal standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Anhydrous magnesium sulfate
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Soil sample

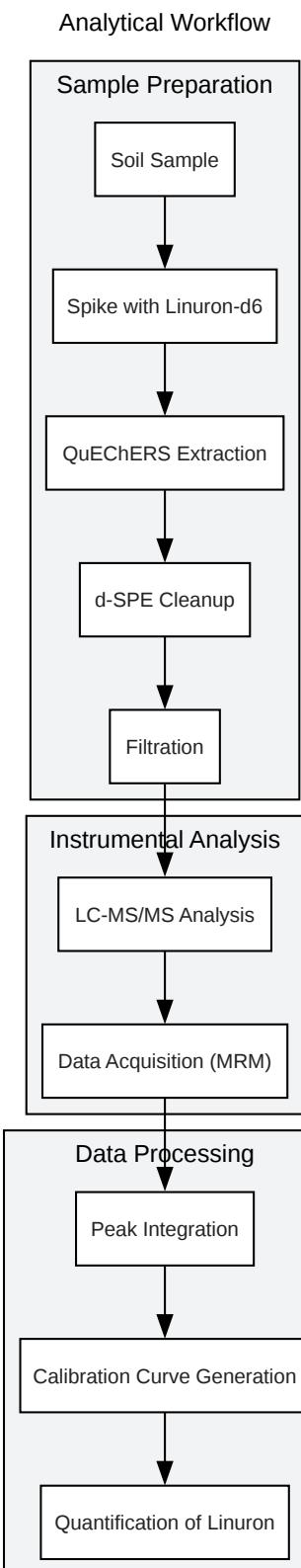
3.1.2. Sample Preparation (QuEChERS Method)

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Spike the sample with a known amount of **Linuron-d6** internal standard solution.
- Add 10 mL of acetonitrile.

- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile extract).
- Transfer to a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.
- Vortex for 30 seconds.
- Centrifuge at 10000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.1.3. LC-MS/MS Analysis

The following is a logical workflow for the analytical process:



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Diagram 3: Workflow for the quantitative analysis of Linuron.

3.1.4. Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for **Linuron-d6**.

Table 1: Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Linuron	249.0	160.0	71.0	15-25
Linuron-d6	255.1	160.0	77.0	15-25

Note: Optimal collision energies may vary depending on the instrument.

Table 2: Quality Control Parameters

Parameter	Typical Value/Range
Isotopic Purity	≥ 98%
Chemical Purity	≥ 99%
Limit of Quantification (LOQ) in Soil	1 - 10 µg/kg
Recovery	85 - 115%
Relative Standard Deviation (RSD)	< 15%

Table 3: Stability of **Linuron-d6** Stock Solutions

Storage Condition	Solvent	Stability Duration
-20°C	Acetonitrile	> 1 year
4°C	Acetonitrile	6 months

Note: It is recommended to perform periodic stability checks.

Conclusion

Linuron-d6 is an indispensable tool for the accurate and precise quantification of the herbicide Linuron in complex matrices. Its well-defined nomenclature, strategic isotopic labeling, and predictable behavior in mass spectrometry make it an ideal internal standard. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of environmental analysis, food safety, and drug development, enabling them to develop and validate robust analytical methods.

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References

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